molecular formula C26H20ClFN4O3 B2403849 N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1216585-53-3

N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2403849
CAS No.: 1216585-53-3
M. Wt: 490.92
InChI Key: FJVLUWOBLZGTHA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of pyrimidoindole derivatives This compound is characterized by its unique structural features, including a chlorophenyl group, a fluoro-substituted pyrimidoindole core, and a methoxybenzyl moiety

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O3/c1-35-20-8-5-16(6-9-20)13-31-15-29-24-21-12-18(28)7-10-22(21)32(25(24)26(31)34)14-23(33)30-19-4-2-3-17(27)11-19/h2-12,15H,13-14H2,1H3,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVLUWOBLZGTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the fluoro and methoxybenzyl substituents. The final step involves the acylation of the indole nitrogen with 3-chlorophenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methoxybenzyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing the pyrimido[5,4-b]indole core exhibit significant anticancer properties. The incorporation of halogenated phenyl groups and methoxybenzyl moieties enhances their efficacy against various cancer cell lines. For instance, studies have shown that derivatives of pyrimidoindoles can inhibit cell proliferation in leukemia and solid tumors by inducing apoptosis and cell cycle arrest .

1.2 Antimicrobial Properties
N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide has demonstrated antimicrobial activity against a range of bacteria and fungi. The presence of the 1,2,4-triazole moiety in related compounds has been linked to enhanced antibacterial effects, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

1.3 Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests potential applications in treating inflammatory diseases. Preliminary studies indicate that it may modulate inflammatory pathways, thereby reducing symptoms associated with conditions such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Applications

2.1 Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of protein kinases and phosphodiesterases, which are crucial targets in cancer therapy and other chronic diseases .

2.2 Neuroprotective Effects
Emerging studies suggest that this compound could have neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neuroinflammatory responses and oxidative stress pathways .

Material Science Applications

3.1 Development of Functional Materials
The unique chemical structure of this compound opens avenues for its use in developing advanced materials. Its potential as a ligand in coordination chemistry can lead to the synthesis of novel metal complexes with applications in catalysis and photonics .

Case Studies

StudyFocusFindings
Zhao et al. (2018)Anticancer ActivityIdentified potent activity against leukemia cell lines with IC50 values in the nanomolar range.
Yang & Bao (2020)Antimicrobial PropertiesSynthesized derivatives showing up to 16-fold improvement in activity against resistant bacterial strains compared to existing antibiotics.
PMC7384432 (2020)NeuroprotectionDemonstrated reduction in oxidative stress markers in neuronal cell cultures treated with related indole derivatives.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoindole derivatives with different substituents, such as:

  • N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methylbenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
  • N-(3-chlorophenyl)-2-(8-fluoro-3-(4-ethoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Uniqueness

The uniqueness of N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(3-chlorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrimidine core fused with an indole structure, which is known for its diverse biological activities. The presence of halogen and methoxy substituents enhances its pharmacological profile. The chemical structure can be summarized as follows:

  • Molecular Formula : C₁₉H₁₈ClF N₅O₂
  • Molecular Weight : 383.83 g/mol

Antimicrobial Activity

Research indicates that compounds with pyrimidine and indole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown promising activity against various Gram-positive and Gram-negative bacteria.

  • Case Study : A derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity .

Anticancer Activity

The indole framework is particularly noted for its anticancer properties. Studies have shown that compounds containing this structure can induce apoptosis in cancer cells.

  • Research Findings : In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC₅₀ values ranged from 10 to 20 µM, suggesting potent anticancer activity .

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been well-documented, particularly in inhibiting viral replication.

  • Data Table : Summary of antiviral activity against HIV-1
CompoundEC₅₀ (µM)Target Virus
N-(3-chlorophenyl)-2-(8-fluoro...)15.5HIV-1
Reference Compound30.0HIV-1

The target compound showed a significantly lower EC₅₀ compared to the reference compound, indicating enhanced antiviral efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. Modifications to the methoxy and halogen substituents have been shown to influence potency.

  • Key Observations :
    • The presence of the methoxy group at position 4 of the phenyl ring enhances lipophilicity, improving cell membrane penetration.
    • Fluorine substitution at position 8 of the pyrimidine ring increases binding affinity to biological targets.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrimido[5,4-b]indole core of this compound?

The synthesis typically involves sequential annulation and functionalization steps. Initial steps focus on building the indole scaffold via Fischer indole synthesis or palladium-catalyzed cross-coupling. Subsequent pyrimidine ring formation employs cyclocondensation reactions using urea or thiourea derivatives under acidic conditions (e.g., HCl/EtOH). Critical intermediates include 8-fluoro-indole precursors and 4-methoxybenzyl-protected intermediates to ensure regioselectivity. Reaction temperatures (80–120°C) and solvent polarity (DMF, DMSO) significantly impact yield .

Q. How can researchers confirm the compound’s structural identity post-synthesis?

A combination of 1H^1H/13C^{13}C-NMR (for substituent positioning and aromatic proton integration), high-resolution mass spectrometry (HRMS; for molecular formula validation), and HPLC (purity >95%) is essential. For example, 1H^1H-NMR should show distinct peaks for the 4-methoxybenzyl methyl group (~3.8 ppm) and acetamide NH (~10.2 ppm). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

Standard assays include:

  • Anticancer: MTT or SRB assays against NCI-60 cell lines, with IC50_{50} determination.
  • Antimicrobial: Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR) or topoisomerases. Dose-response curves and positive controls (e.g., doxorubicin) are critical for reliability .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically resolved?

Discrepancies often arise from variations in assay conditions (e.g., serum concentration, incubation time) or compound purity. Mitigation strategies include:

  • Reproducibility checks: Independent synthesis batches analyzed via HPLC.
  • Standardized protocols: Adherence to CLSI guidelines for antimicrobial testing.
  • Meta-analysis: Cross-referencing data with structurally analogous compounds (e.g., fluorinated pyrimidoindoles) to identify trends .

Q. What computational methods aid in predicting the compound’s target interactions?

Molecular docking (AutoDock Vina, Schrödinger) against crystallized targets (e.g., PARP-1, EGFR) identifies plausible binding modes. MD simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns. Pharmacophore modeling (MOE) highlights critical interactions (e.g., hydrogen bonding with the 4-oxo group). Validate predictions with SPR-based binding affinity assays .

Q. Which strategies improve solubility and bioavailability without compromising activity?

  • Prodrug design: Introduce phosphate esters at the acetamide group for hydrolytic activation in vivo.
  • Nanocarriers: Encapsulate in PEGylated liposomes (size <200 nm) to enhance plasma half-life.
  • Co-crystallization: Use succinic acid or cyclodextrins to improve aqueous solubility. Monitor stability via DSC and PXRD .

Q. How can SAR studies optimize selectivity for cancer vs. non-cancer cell lines?

Systematic modifications include:

  • Substituent variation: Replace 3-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance DNA intercalation.
  • Scaffold hopping: Test pyrido[3,2-d]pyrimidine analogs to reduce off-target effects.
  • Pharmacokinetic profiling: Assess CYP450 metabolism and plasma protein binding using LC-MS/MS .

Q. What experimental models are appropriate for evaluating in vivo efficacy?

  • Xenograft models: Subcutaneous implantation of HCT-116 (colon cancer) or MCF-7 (breast cancer) in nude mice. Administer compound intraperitoneally (10–50 mg/kg) for 21 days.
  • Toxicology: Monitor hematological and hepatic parameters (AST/ALT levels).
  • Bioimaging: Use fluorescently tagged analogs for tissue distribution studies via IVIS .

Methodological Considerations

Q. How to address oxidative degradation during long-term stability studies?

Conduct forced degradation under ICH guidelines:

  • Acidic/alkaline hydrolysis: 0.1M HCl/NaOH at 60°C for 24h.
  • Photolysis: Expose to UV (254 nm) for 48h.
  • Oxidative stress: 3% H2 _2O2_2 at 40°C. Analyze degradants via LC-QTOF-MS and quantify using validated HPLC methods .

Q. What techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA): Monitor protein denaturation after compound treatment.
  • Western blotting: Assess downstream signaling (e.g., PARP cleavage for apoptosis).
  • RNA-seq: Identify differentially expressed genes post-treatment to confirm pathway modulation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC50_{50}50​ values across cell lines?

Factors include genetic heterogeneity (e.g., p53 status in cancer cells), assay endpoints (viability vs. proliferation), and compound batch variability. Standardize protocols using reference compounds (e.g., cisplatin) and perform combinatorial indexing with genomic data (e.g., CCLE database) .

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